molecular formula C19H25NO B5449670 N-(1-phenylethyl)adamantane-1-carboxamide

N-(1-phenylethyl)adamantane-1-carboxamide

Cat. No.: B5449670
M. Wt: 283.4 g/mol
InChI Key: OKXLRQGCBXJFEA-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts exceptional stability and rigidity to its derivatives. The incorporation of a phenylethyl group and a carboxamide moiety into the adamantane framework enhances its chemical and biological properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)adamantane-1-carboxamide typically involves the following steps:

    Formation of Adamantane Derivative: The starting material, adamantane, undergoes functionalization to introduce a carboxylic acid group, forming adamantane-1-carboxylic acid.

    Amidation Reaction: The adamantane-1-carboxylic acid is then reacted with 1-phenylethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxamide group to other functional groups such as amines.

    Substitution: The phenylethyl group or the adamantane framework can be substituted with other groups to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1-phenylethyl)adamantane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for investigating biological processes and interactions at the molecular level.

    Medicine: Adamantane derivatives, including this compound, have shown potential as antiviral agents, neuroprotective agents, and in the treatment of various diseases.

    Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its stability and rigidity.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane framework provides a rigid scaffold that can interact with biological macromolecules, while the phenylethyl and carboxamide groups enhance binding affinity and specificity. These interactions can modulate various biological processes, including enzyme activity, receptor signaling, and protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantanecarboxamide: A simpler derivative with a carboxamide group directly attached to the adamantane framework.

    1-Phenyladamantane: A derivative with a phenyl group attached to the adamantane framework.

    1-Adamantylamine: A derivative with an amine group attached to the adamantane framework.

Uniqueness

N-(1-phenylethyl)adamantane-1-carboxamide is unique due to the combination of the adamantane framework, phenylethyl group, and carboxamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(1-phenylethyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-13(17-5-3-2-4-6-17)20-18(21)19-10-14-7-15(11-19)9-16(8-14)12-19/h2-6,13-16H,7-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXLRQGCBXJFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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